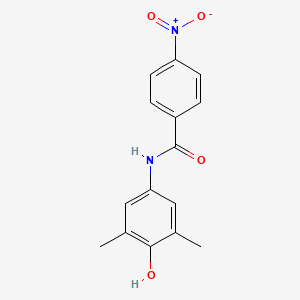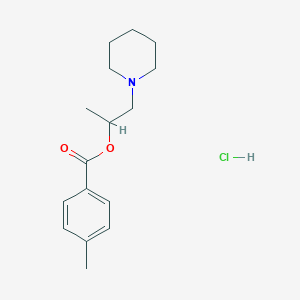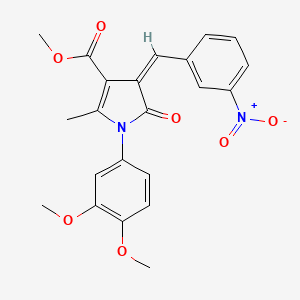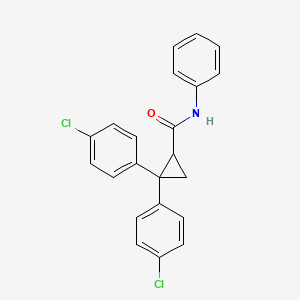![molecular formula C20H24N2O4S B4021491 N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4021491.png)
N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide
Descripción general
Descripción
N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MP-10 is a sulfonamide derivative that has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and proteasome.
Mecanismo De Acción
The mechanism of action of N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide involves the inhibition of several enzymes, including carbonic anhydrase and proteasome. Carbonic anhydrase is an enzyme that plays a key role in the regulation of pH in cells, while proteasome is an enzyme that plays a key role in the degradation of proteins. By inhibiting these enzymes, N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide disrupts several cellular processes, leading to its therapeutic effects.
Biochemical and physiological effects:
N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the improvement of cognitive function. N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. However, one of the limitations of using N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential in other fields of research, and the exploration of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide and its mechanism of action.
Aplicaciones Científicas De Investigación
N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-N-(4-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16(20(23)21-14-6-7-15-21)22(27(2,24)25)17-10-12-19(13-11-17)26-18-8-4-3-5-9-18/h3-5,8-13,16H,6-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVTYZHCKHNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4021424.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4021427.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021432.png)
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021444.png)

![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide](/img/structure/B4021461.png)

![ethyl 1-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4021480.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4021489.png)
![N-benzyl-2-imino-10-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021490.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4021493.png)
![N~2~-(4-bromobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021500.png)

